molecular formula C22H23ClN2O3S B2831391 3-((4-Chlorophenyl)sulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline CAS No. 866895-14-9

3-((4-Chlorophenyl)sulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2831391
CAS No.: 866895-14-9
M. Wt: 430.95
InChI Key: JIAXTVOTLIYPRM-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of quinolone derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthetic Pathways and Molecular Structures : Quinoline derivatives are key intermediates in the synthesis of various complex molecules. For instance, dihydrothiophenes have been used as precursors to fused quinolines, highlighting the role of quinoline structures in generating compounds with potential therapeutic applications through Diels-Alder reactions (L. A. White & R. Storr, 1996). Similarly, the green synthesis approach has been applied to produce novel quinoxaline sulfonamides with antibacterial activity, demonstrating the versatility of quinoline derivatives in medicinal chemistry (S. Alavi et al., 2017).

Antibacterial Properties : Quinoline derivatives have been evaluated for their antibacterial activities, showcasing their potential as therapeutic agents. For example, the synthesis and antimicrobial evaluation of new quinoline derivatives have shed light on their efficacy against various microorganisms, highlighting the significance of quinoline structures in developing new antimicrobial agents (J. Kumar & Arvind Kumar, 2021).

Fluorescence and Quantum Chemical Investigations : The study of quinoline derivatives also extends to their physical properties, such as fluorescence. Research into multi-substituted quinoline derivatives has provided insights into their fluorescence characteristics, contributing to the understanding of their potential applications in bioimaging and sensors (Thi Hong Hai Le et al., 2020).

Corrosion Inhibition : Theoretical studies on quinoxalines, a class closely related to quinolines, have explored their potential as corrosion inhibitors. Quantum chemical calculations have been employed to determine the relationship between the molecular structure of quinoxalines and their inhibition efficiency, indicating the broader applicability of quinoline derivatives in materials science (A. Zarrouk et al., 2014).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-15-4-3-11-25(14-15)22-19-12-17(28-2)7-10-20(19)24-13-21(22)29(26,27)18-8-5-16(23)6-9-18/h5-10,12-13,15H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAXTVOTLIYPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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